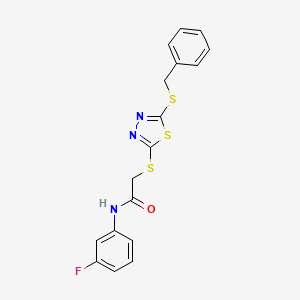
Tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a chloroethylamine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reaction: The tert-butyl carbamate is reacted with 2-chloroethylamine hydrochloride under anhydrous conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while hydrolysis can produce the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition and other biochemical processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Carbamate derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The carbamate group may also interact with enzymes, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-chloroethyl)carbamate: Similar structure but lacks the 1-methyl-2-oxoethyl group.
Ethyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1098653-19-0 |
|---|---|
Molecular Formula |
C10H19ClN2O3 |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-chloroethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C10H19ClN2O3/c1-7(8(14)12-6-5-11)13-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)(H,13,15) |
InChI Key |
KZIFNMASMYHZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042627.png)
![2-(4-chlorophenyl)sulfanyl-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide](/img/structure/B12042632.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)
![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)
![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)

![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)

![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
